molecular formula C11H21NO3 B3047502 Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester CAS No. 1403864-43-6

Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester

Cat. No.: B3047502
CAS No.: 1403864-43-6
M. Wt: 215.29
InChI Key: IUKYKMHCKDLTJC-BDAKNGLRSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a cyclohexane backbone with stereospecific hydroxyl and carbamate substituents. The (1R,3S) configuration of the hydroxycyclohexyl group confers distinct stereochemical properties critical for interactions in biological systems or synthetic applications.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150776
Record name Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403864-43-6
Record name Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403864-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Carbamation of Cyclohexanolamine Derivatives

The most common synthesis begins with a cyclohexanolamine precursor, where the amine group undergoes nucleophilic attack on tert-butyl chloroformate. Key steps include:

  • Protection of the Hydroxyl Group : The 3-hydroxy group on the cyclohexane ring is protected using a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions.
  • Carbamate Formation : The amine reacts with tert-butyl chloroformate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C, with triethylamine as a base to neutralize HCl byproducts.
  • Deprotection : The silyl protecting group is removed using tetra-n-butylammonium fluoride (TBAF), yielding the final product.

Reaction Equation :
$$
\text{Cyclohexanolamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Base, 0–5°C}} \text{tert-Butyl carbamate} + \text{Byproducts}
$$

Key Parameters :

  • Temperature : Maintaining 0–5°C during reagent addition minimizes epimerization.
  • Solvent : Dichloromethane provides optimal solubility, while THF enhances reaction rates.
  • Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate prevents over-substitution.

Alternative Routes via Reductive Amination

For substrates lacking pre-existing amine groups, reductive amination offers an alternative pathway:

  • Ketone Intermediate : Cyclohexanone is converted to an imine using ammonium acetate.
  • Reduction : Sodium cyanoborohydride reduces the imine to the corresponding amine.
  • Carbamation : The amine is treated with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions.

Advantages :

  • Avoids harsh acidic/basic conditions, preserving stereochemical integrity.
  • Higher yields (75–85%) compared to direct amination.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

The (1R,3S) configuration is achieved using:

  • Chiral Ligands : (R)-BINAP or (S)-Proline-derived catalysts induce asymmetry during carbamate formation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% enantiomeric excess (ee).

Analytical Validation

Chiral HPLC :

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).
  • Mobile Phase: Hexane/ethanol (90:10, v/v).
  • Retention Times: (1R,3S)-isomer = 12.3 min; (1S,3R)-isomer = 14.7 min.

NOESY NMR : Spatial correlations between the hydroxy and carbamate groups confirm the cis configuration.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors for enhanced safety and efficiency:

Parameter Batch Process Flow Process
Reaction Time 8–12 hours 30–60 minutes
Yield 65–75% 85–92%
Purity 95–98% >99%
Catalyst Loading 5–10 mol% 1–2 mol%

Advantages :

  • Reduced solvent waste and energy consumption.
  • Real-time monitoring via inline FTIR and UV spectroscopy.

Purification Techniques

Recrystallization :

  • Solvent System: Ethanol/water (70:30, v/v).
  • Purity Improvement: 90% → 99.5%.

Column Chromatography :

  • Stationary Phase: Silica gel (230–400 mesh).
  • Eluent: Hexane/ethyl acetate gradient (3:1 → 1:1).

Comparative Analysis of Methodologies

Yield and Scalability

Method Lab-Scale Yield Pilot-Scale Yield Key Limitation
Nucleophilic Carbamation 70–80% 65–75% Epimerization at >10°C
Reductive Amination 75–85% 80–88% Requires anhydrous conditions
Enzymatic Resolution 50–60% N/A High enzyme cost

Environmental Impact

E-Factor Analysis :

  • Nucleophilic Carbamation : 8.2 (high solvent use).
  • Flow Synthesis : 2.1 (optimized solvent recovery).

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine followed by nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can then interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Cyclohexane vs. Cyclobutane Backbones
  • Carbamic Acid, N-[cis-3-(Hydroxymethyl)cyclobutyl]-, 1,1-Dimethylethyl Ester (CAS 142733-64-0): Molecular Formula: C₁₀H₁₉NO₃; MW: 201.26 g/mol . Features a smaller, strained cyclobutane ring with a hydroxymethyl group. The cis configuration limits conformational flexibility compared to the cyclohexane analog. Applications: Likely used as a rigid intermediate in drug synthesis (e.g., constrained peptides).
Hydroxyl Group Positioning and Branching
  • Carbamic Acid, [(1R)-2-Hydroxy-1,2-Dimethylpropyl]-, 1,1-Dimethylethyl Ester (CAS 186466-64-8): Molecular Formula: C₁₁H₂₁NO₃; MW: 227.29 g/mol . Branched alkyl chain with a tertiary hydroxyl group.
Spirocyclic and Adamantane Systems
  • Carbamic Acid, N-[(1R)-3,3-Difluoro-8-Azaspiro[4.5]dec-1-yl]-, 1,1-Dimethylethyl Ester (CAS 2306245-74-7):
    • Molecular Formula : C₁₄H₂₄F₂N₂O₂; MW : 290.35 g/mol .
    • Incorporates a spirocyclic framework with fluorine atoms, increasing electronegativity and metabolic stability. The rigid structure contrasts with the flexible cyclohexane ring.

Physicochemical Properties and Reactivity

Compound (CAS) Molecular Formula MW (g/mol) Key Features Stability/Reactivity Notes
Target Compound C₁₃H₂₅NO₃ ~251.34 (1R,3S)-hydroxycyclohexyl; tert-butyl carbamate Likely stable under inert conditions
142733-64-0 C₁₀H₁₉NO₃ 201.26 cis-cyclobutyl; hydroxymethyl Strain may increase reactivity
186466-64-8 C₁₁H₂₁NO₃ 227.29 Branched alkyl; tertiary hydroxyl High lipophilicity
2306245-74-7 C₁₄H₂₄F₂N₂O₂ 290.35 Spirocyclic; difluoro Enhanced metabolic resistance

Biological Activity

Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, is a chemical compound with the molecular formula C11_{11}H21_{21}NO3_3. This compound is notable for its potential biological activities and applications in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group with a hydroxy substitution at the 3-position, and an ester linkage that contributes to its reactivity. The presence of the hydroxy group allows for hydrogen bonding, which can influence its biological interactions.

Molecular Characteristics

PropertyValue
Molecular Formula C11_{11}H21_{21}NO3_3
Molecular Weight 215.29 g/mol
CAS Number 1403864-43-6
IUPAC Name tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate

The biological activity of carbamic acid derivatives is primarily attributed to their ability to interact with various enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carbamic acid derivative, which may further interact with biological pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to carbamic acid derivatives can act as enzyme inhibitors. For instance, studies have shown that certain carbamate esters are effective in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling.

Case Studies

  • Neuroprotective Effects : A study published in Neuroscience Letters demonstrated that carbamic acid derivatives exhibited neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's.
  • Anticancer Activity : Another investigation reported that similar compounds displayed cytotoxic effects against various cancer cell lines, indicating their potential role as anticancer agents.

Pharmacological Applications

The unique properties of carbamic acid derivatives have led to their exploration in drug development:

  • Enzyme Inhibitors : Investigated for use as inhibitors in enzyme-related diseases.
  • Drug Design : Used as scaffolds in the design of new pharmaceuticals targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, it is beneficial to compare it with other similar compounds:

Compound NameKey Features
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, esterContains an amino group; different reactivity
Carbamic acid, N-[(1R,3S)-3-iodocyclopentyl]-, esterIodo substitution; potential for different interactions
Carbamic acid, N-[(1R,3S)-3-hydroxycyclopentyl]-, esterHydroxy group; similar reactivity but different ring structure

Q & A

Q. What are the common synthetic routes for N-[(1R,3S)-3-hydroxycyclohexyl] carbamic acid tert-butyl ester?

The compound is typically synthesized via catalytic hydrogenation or esterification. For example, tert-butyl carbamate derivatives are prepared using palladium catalysts (e.g., Pd/C) under hydrogen gas in solvents like ethyl acetate or methanol. Key steps include protecting the hydroxyl group with benzoyl or acetyl groups to prevent side reactions, followed by deprotection . Yields range from 70% to 96%, depending on substrate stereochemistry and reaction time (e.g., 36 hours for hydrogenation) .

Q. What safety precautions are required when handling this compound?

Based on structurally similar carbamates, this compound likely falls under GHS Category 2 for skin/eye irritation and Category 4 for acute oral toxicity. Researchers must use fume hoods, wear nitrile gloves, and employ full-face shields. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Avoid dust formation during synthesis or purification to minimize inhalation risks .

Q. How is stereochemical integrity maintained during synthesis?

Stereoselectivity is controlled via chiral catalysts (e.g., Pd with chiral ligands) and reaction conditions. For example, hydrogenation of cyclohexenyl intermediates in methanol preserves the (1R,3S) configuration by leveraging steric hindrance from the tert-butyl group . Optical rotation and chiral HPLC are used to confirm enantiopurity (>90% ee) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural characterization?

Discrepancies in NMR or mass spectra often arise from diastereomers or residual solvents. Use multi-dimensional NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to distinguish stereoisomers. For example, coupling constants (JJ) in 1H^{1}\text{H} NMR differentiate axial vs. equatorial hydroxyl protons in the cyclohexyl ring. Cross-validate with X-ray crystallography when crystalline derivatives are available .

Q. What strategies optimize catalytic hydrogenation for tert-butyl carbamate synthesis?

Reaction optimization includes:

  • Catalyst loading : 5–10% Pd/C for balanced activity and cost .
  • Solvent selection : Ethyl acetate minimizes side reactions vs. methanol, which can protonate amines .
  • Temperature : 25–40°C prevents over-reduction of the carbamate group. Monitor progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 3:1) .

Q. What are the challenges in scaling up multi-step synthesis?

Key issues include:

  • Intermediate purification : Column chromatography is impractical at >10 g scale. Switch to recrystallization (e.g., using ethyl acetate/hexane) for intermediates like 3-azido-4-benzodioxol derivatives .
  • Yield drop : Steric hindrance in tert-butyl protection reduces yields at >50 mmol scale. Use excess di-tert-butyl dicarbonate (1.5 eq) and DMAP catalyst to drive the reaction .
  • Stereochemical drift : Optimize pH during aqueous workup (pH 6–7) to prevent epimerization .

Methodological Notes

  • Data Contradiction Analysis : Conflicting melting points (e.g., 179–180°C vs. 170–175°C in similar derivatives) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Reaction Monitoring : Employ in-situ FTIR to track carbonyl stretching (1700–1750 cm1^{-1}) during esterification .

For toxicity assessments, prioritize in vitro models (e.g., HepG2 cells) before rodent studies, given the compound’s suspected respiratory irritation (GHS Category 3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[(1R,3S)-3-hydroxycyclohexyl]-, 1,1-dimethylethyl ester

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